An In-depth Technical Guide to the Physicochemical Characterization of (+)-cis-2-Benzamidocyclohexanecarboxylic Acid
An In-depth Technical Guide to the Physicochemical Characterization of (+)-cis-2-Benzamidocyclohexanecarboxylic Acid
Foreword
(+)-cis-2-Benzamidocyclohexanecarboxylic acid is a chiral molecule of significant interest in synthetic organic chemistry and drug discovery. Its rigid cyclohexyl backbone, coupled with the presence of both a carboxylic acid and a benzamido group, provides a unique structural scaffold for the development of novel therapeutic agents and asymmetric catalysts. A thorough understanding of its physical properties is paramount for its effective application in these fields. This technical guide provides a comprehensive overview of the key physical characteristics of (+)-cis-2-Benzamidocyclohexanecarboxylic acid, supplemented with detailed experimental protocols for their determination. The methodologies described herein are grounded in established analytical principles, ensuring accuracy and reproducibility for researchers, scientists, and drug development professionals.
General and Physicochemical Properties
(+)-cis-2-Benzamidocyclohexanecarboxylic acid presents as a white to light yellow crystalline powder at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₃ | [1][3][4] |
| Molecular Weight | 247.29 g/mol | [1][5][6] |
| CAS Number | 26685-82-5 | [1][3][6] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 205-209 °C (lit.) | [1][5][6] |
| Optical Rotation | [α]²⁰/D +34° (c=1% in chloroform) | [1] |
| Predicted Boiling Point | 506.1 ± 43.0 °C | [1] |
| Predicted Density | 1.21 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 4.58 ± 0.44 | [1] |
Experimental Methodologies for Physicochemical Characterization
The accurate determination of the physical properties of (+)-cis-2-Benzamidocyclohexanecarboxylic acid is crucial for its identification, purity assessment, and application. The following sections detail the standard experimental protocols for measuring its key physicochemical parameters.
Melting Point Determination
Principle: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad melting range is indicative of impurities.
Protocol:
-
Sample Preparation: A small amount of the crystalline (+)-cis-2-Benzamidocyclohexanecarboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point (205 °C) and then increased at a slower rate (1-2 °C/min) to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has melted is recorded as the end of the melting range.
Figure 1: Workflow for Melting Point Determination.
Optical Rotation Measurement
Principle: As a chiral molecule, (+)-cis-2-Benzamidocyclohexanecarboxylic acid rotates the plane of polarized light. The specific rotation is a characteristic property that depends on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.[7][8]
Protocol:
-
Solution Preparation: A solution of known concentration (e.g., 1 g/100 mL or 1%) is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as chloroform.[1]
-
Instrumentation: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm).
-
Measurement: The polarimeter tube is first filled with the pure solvent to obtain a blank reading. The tube is then rinsed and filled with the sample solution. The observed rotation is measured at a specific temperature (e.g., 20 °C).
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[9] [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Figure 2: Workflow for Optical Rotation Measurement.
Spectroscopic Characterization
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
Expected Absorptions:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (Amide): A moderate peak around 3300 cm⁻¹.
-
C-H stretch (Aromatic and Aliphatic): Sharp peaks just above and below 3000 cm⁻¹.
-
C=O stretch (Carboxylic Acid and Amide): Strong, sharp peaks in the region of 1700-1630 cm⁻¹. The carboxylic acid carbonyl typically appears around 1725-1700 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1680-1630 cm⁻¹.[10][11]
-
N-H bend (Amide II): A peak in the region of 1550-1510 cm⁻¹.[11]
-
C=C stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Expected ¹H NMR Signals:
-
Aromatic Protons (C₆H₅): Signals in the range of 7.0-8.0 ppm.
-
N-H Proton (Amide): A broad singlet that can appear over a wide range, typically downfield.
-
Carboxylic Acid Proton (COOH): A very broad singlet, highly downfield (often >10 ppm).
-
Cyclohexyl Protons (C₆H₁₁): A complex pattern of multiplets in the upfield region, typically between 1.0 and 4.5 ppm. The protons on the carbons bearing the benzamido and carboxylic acid groups will be shifted downfield.
Expected ¹³C NMR Signals:
-
Carbonyl Carbons (C=O): Signals in the downfield region, typically >160 ppm.
-
Aromatic Carbons: Signals in the range of 120-140 ppm.
-
Cyclohexyl Carbons: Signals in the aliphatic region, typically between 20 and 60 ppm. The carbons attached to the nitrogen and the carboxylic acid group will be shifted further downfield within this range.
Figure 3: Logical Relationship in Spectroscopic Analysis.
Conclusion
The physical properties of (+)-cis-2-Benzamidocyclohexanecarboxylic acid, particularly its melting point and specific rotation, serve as critical benchmarks for its identity and purity. The spectroscopic data further corroborates its structural integrity. The experimental protocols outlined in this guide provide a robust framework for the consistent and reliable characterization of this important chiral building block. Adherence to these methodologies will ensure the generation of high-quality data, which is indispensable for advancing research and development in the fields of medicinal chemistry and materials science.
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The features of IR spectrum. [Link]
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PubChemLite. cis-2-benzamidocyclohexanecarboxylic acid (C14H17NO3). [Link]
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The Organic Chemistry Tutor. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]
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